molecular formula C19H24N2O3 B246997 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

Katalognummer B246997
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: MOCCXTPJFYESMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BMS-986020, is a small molecule inhibitor that targets the lysophosphatidic acid 1 (LPA1) receptor. The LPA1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including cell proliferation, migration, and survival. BMS-986020 has shown promise as a potential therapeutic agent for a range of diseases, including fibrosis, cancer, and neuropathic pain.

Wirkmechanismus

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the LPA1 receptor, which is a member of the lysophospholipid receptor family. The LPA1 receptor is activated by lysophosphatidic acid (LPA), a bioactive lipid that is involved in a variety of physiological processes. Activation of the LPA1 receptor by LPA leads to the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide binds to the LPA1 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular processes that are regulated by the LPA1 receptor.
Biochemical and Physiological Effects
3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of liver, lung, and kidney disease, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce fibrosis by inhibiting the activation of hepatic stellate cells, reducing the deposition of extracellular matrix proteins, and promoting the resolution of fibrotic tissue. In animal models of breast and ovarian cancer, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and metastasis by reducing the proliferation and survival of cancer cells and inhibiting angiogenesis. In animal models of nerve injury, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain by inhibiting the activation of microglia and astrocytes in the spinal cord.

Vorteile Und Einschränkungen Für Laborexperimente

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the LPA1 receptor and does not inhibit other lysophospholipid receptors. However, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective LPA1 receptor inhibitors. Another area of interest is the investigation of the role of the LPA1 receptor in other disease processes, such as inflammation and autoimmune disorders. In addition, further studies are needed to determine the safety and efficacy of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide in human clinical trials, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

Synthesemethoden

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been described in several publications. One method involves the reaction of 4-methoxybenzylamine with 3-chloropropanoic acid to form an intermediate, which is then reacted with 2-hydroxyethylamine and benzyl isocyanate to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. In preclinical studies, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit LPA1 receptor signaling and reduce fibrosis in animal models of liver, lung, and kidney disease. It has also been shown to inhibit tumor growth and metastasis in animal models of breast and ovarian cancer. In addition, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain in animal models of nerve injury.

Eigenschaften

Molekularformel

C19H24N2O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-7-17(8-10-18)20-19(23)11-12-21(13-14-22)15-16-5-3-2-4-6-16/h2-10,22H,11-15H2,1H3,(H,20,23)

InChI-Schlüssel

MOCCXTPJFYESMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.